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molecular formula C7H8ClN B1615270 4-Chloro-2-ethylpyridine CAS No. 3678-65-7

4-Chloro-2-ethylpyridine

Cat. No. B1615270
M. Wt: 141.6 g/mol
InChI Key: OUGWLZBVFAGJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691804B2

Procedure details

To a stirred solution of diisopropylamine (0.86 ml, 6.1 mmol) in THF (15 ml) at −20° C. was added dropwise a solution of n-butyllithium in hexanes (1.2M, 5.07 ml, 6.1 mmol). The reaction mixture was stirred at −20° C. for 20 minutes and was then cooled to −70° C. A solution of 2-methyl-4-chloropyridine (0.74 g, 5.8 mmol) in THF (10 ml) was added dropwise over 20 minutes and the reaction mixture was stirred for 1 hour at −70° C. Methyl iodide (0.38 ml, 6.1 mmol) was then added dropwise and the reaction was allowed to warm to room temperature with stirring. The solvent was evaporated at reduced pressure and the resulting residue purified by FCC. 1H NMR indicated a ˜2.2:1 mixture of 2-ethyl and 2-(1-methylethyl) compounds. Re-purification by silica FCC [pentane/ether eluting with gradient 9:1 to 1:1] gave the title compound (209 mg, 24%) as colourless oil.
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
5.07 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Three
Yield
24%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].CC1C=[C:18]([Cl:20])[CH:17]=[CH:16][N:15]=1.CI>C1COCC1>[CH2:10]([C:9]1[CH:8]=[C:18]([Cl:20])[CH:17]=[CH:16][N:15]=1)[CH3:11]

Inputs

Step One
Name
Quantity
0.86 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
5.07 mL
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.74 g
Type
reactant
Smiles
CC1=NC=CC(=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.38 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −20° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to −70° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 hour at −70° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue purified by FCC
ADDITION
Type
ADDITION
Details
a ˜2.2:1 mixture of 2-ethyl and 2-(1-methylethyl) compounds

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)C1=NC=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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